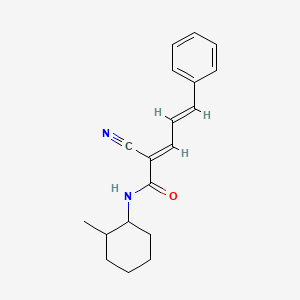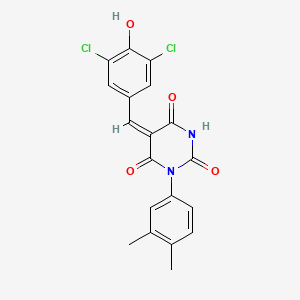![molecular formula C17H18BrN3O2S B5908438 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908438.png)
2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone, also known as BPH-715, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known to exhibit a broad range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antiviral activity against a broad range of viruses, including influenza A virus, herpes simplex virus, and human immunodeficiency virus. Moreover, 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone has been reported to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone has been shown to have antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone is not fully understood. However, it is believed to act by inhibiting the activity of ribonucleotide reductase, which is an enzyme involved in DNA synthesis and repair. This inhibition leads to the depletion of intracellular nucleotide pools, resulting in the inhibition of viral replication and cancer cell proliferation.
Biochemical and Physiological Effects:
2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone has been shown to exhibit a broad range of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and modulate the immune response. Moreover, 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it exhibits potent antiviral and anticancer properties, making it a valuable tool for studying these diseases. However, there are also some limitations to using 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its low solubility in aqueous solutions can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone. One area of interest is the development of more potent analogs of 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone with improved pharmacological properties. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as hepatitis C virus and Zika virus. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone involves the condensation of 2-[2-(4-bromophenoxy)ethoxy]benzaldehyde with N-methylthiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography. The yield of the synthesis process varies depending on the reaction conditions and the purity of the starting materials.
Eigenschaften
IUPAC Name |
1-[(E)-[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c1-19-17(24)21-20-12-13-4-2-3-5-16(13)23-11-10-22-15-8-6-14(18)7-9-15/h2-9,12H,10-11H2,1H3,(H2,19,21,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTYZDSLKIAJKI-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC=CC=C1OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC=CC=C1OCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908367.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)


![N'-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}acetohydrazide](/img/structure/B5908405.png)
![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)
